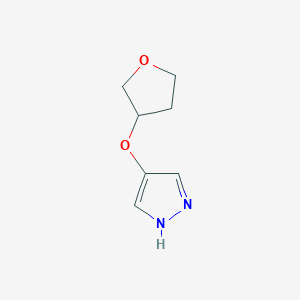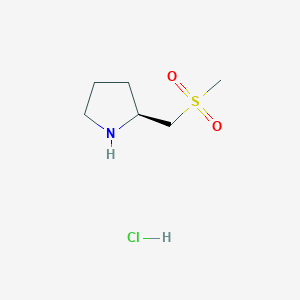![molecular formula C9H12F3NO2 B13500483 2,2,2-Trifluoro-1-{6-oxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one](/img/structure/B13500483.png)
2,2,2-Trifluoro-1-{6-oxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-1-{6-oxa-2-azaspiro[3. This compound is characterized by the presence of a trifluoromethyl group and a spirocyclic structure, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
The synthesis of 2,2,2-Trifluoro-1-{6-oxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one involves several steps, typically starting with the formation of the spirocyclic core. One common synthetic route includes the reaction of a suitable azaspiro compound with trifluoroacetic anhydride under controlled conditions . The reaction conditions often require the use of a solvent such as dichloromethane and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve scaling up this synthetic route with optimizations for yield and purity.
Chemical Reactions Analysis
2,2,2-Trifluoro-1-{6-oxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, where nucleophiles such as amines or thiols replace one of the fluorine atoms.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids, leading to the cleavage of the spirocyclic ring and formation of corresponding carboxylic acids and amines.
Scientific Research Applications
2,2,2-Trifluoro-1-{6-oxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It is used in the development of specialty chemicals and materials, where its unique properties can be leveraged for specific applications.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-{6-oxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group and spirocyclic structure contribute to its binding affinity and specificity. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the context of the reaction. Additionally, its ability to undergo various chemical reactions allows it to participate in metabolic pathways, influencing biological processes at the molecular level .
Comparison with Similar Compounds
Similar compounds to 2,2,2-Trifluoro-1-{6-oxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one include:
6-oxa-2-azaspiro[3.5]nonan-1-one: This compound shares the spirocyclic core but lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2,2,2-Trifluoro-1-phenylethanamine: This compound contains a trifluoromethyl group but has a different core structure, leading to distinct applications and reactivity.
(6-oxa-2-azaspiro[3.4]octan-7-yl)methanol 2,2,2-trifluoroacetate: This compound has a similar spirocyclic structure but differs in the functional groups attached, affecting its chemical behavior.
The uniqueness of this compound lies in its combination of a trifluoromethyl group and a spirocyclic structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H12F3NO2 |
|---|---|
Molecular Weight |
223.19 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(6-oxa-2-azaspiro[3.5]nonan-2-yl)ethanone |
InChI |
InChI=1S/C9H12F3NO2/c10-9(11,12)7(14)13-4-8(5-13)2-1-3-15-6-8/h1-6H2 |
InChI Key |
LDFYJYTVJADQHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CN(C2)C(=O)C(F)(F)F)COC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(6-Bromopyridin-3-yl)oxy]acetic acid](/img/structure/B13500401.png)
![Methyl 3-[(tert-butoxycarbonyl)amino]-5-chlorobenzoate](/img/structure/B13500417.png)
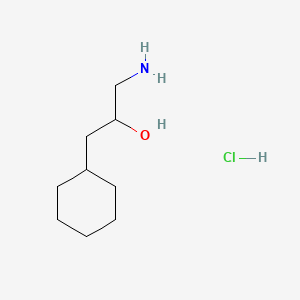
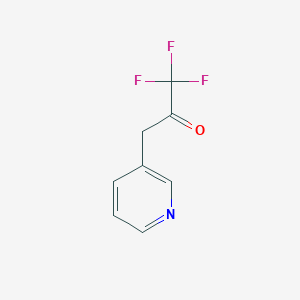
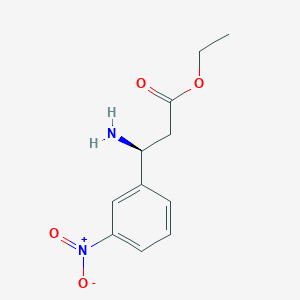
![tert-butyl N-[1-(2-chloropyridin-3-yl)cyclopropyl]carbamate](/img/structure/B13500436.png)
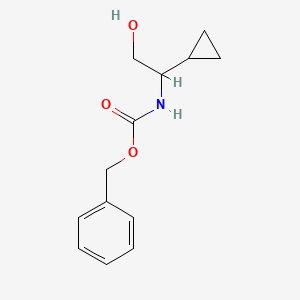
amine hydrochloride](/img/structure/B13500443.png)
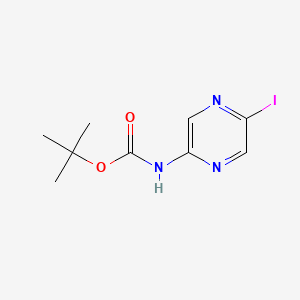
![N-(4-{2-[(4-methyl-3-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide](/img/structure/B13500457.png)
